molecular formula C16H14N4O2 B12927005 4-(1H-Imidazol-1-yl)phenethyl pyrimidine-5-carboxylate

4-(1H-Imidazol-1-yl)phenethyl pyrimidine-5-carboxylate

Cat. No.: B12927005
M. Wt: 294.31 g/mol
InChI Key: CCFWUWMEPYYPAL-UHFFFAOYSA-N
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Description

4-(1H-Imidazol-1-yl)phenethyl pyrimidine-5-carboxylate is a heterocyclic compound featuring a pyrimidine core substituted at the 5-position with a carboxylate ester group and at the 4-position with a phenethyl chain bearing an imidazole moiety. This structure combines aromatic, hydrogen-bonding, and electron-rich domains, making it a candidate for diverse biological interactions.

Properties

Molecular Formula

C16H14N4O2

Molecular Weight

294.31 g/mol

IUPAC Name

2-(4-imidazol-1-ylphenyl)ethyl pyrimidine-5-carboxylate

InChI

InChI=1S/C16H14N4O2/c21-16(14-9-18-11-19-10-14)22-8-5-13-1-3-15(4-2-13)20-7-6-17-12-20/h1-4,6-7,9-12H,5,8H2

InChI Key

CCFWUWMEPYYPAL-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1CCOC(=O)C2=CN=CN=C2)N3C=CN=C3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1H-Imidazol-1-yl)phenethyl pyrimidine-5-carboxylate typically involves the condensation of 4-(1H-imidazol-1-yl)benzaldehyde with ethyl 2-aminopyrimidine-5-carboxylate under acidic conditions. The reaction proceeds through the formation of a Schiff base intermediate, which is subsequently reduced to yield the desired product. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like acetic acid or hydrochloric acid .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The use of advanced purification techniques such as recrystallization and chromatography is also common in industrial settings .

Chemical Reactions Analysis

Carboxylate Ester Reactivity

The pyrimidine-5-carboxylate group undergoes characteristic ester reactions, including hydrolysis and aminolysis.

Hydrolysis

  • Acidic Hydrolysis : Converts the ester to pyrimidine-5-carboxylic acid under reflux with HCl (1:1 v/v in H₂O/EtOH) .

  • Basic Hydrolysis : Treatment with NaOH (2 M, 80°C) yields the carboxylate salt, enabling further derivatization .

Aminolysis

  • Reaction with primary/secondary amines (e.g., N-methylphenethylamine) in DMF using HATU as a coupling agent produces pyrimidine-4-carboxamides .
    Example :

4-(1H-Imidazol-1-yl)phenethyl pyrimidine-5-carboxylate+R-NH2HATU, DMFPyrimidine-5-carboxamide\text{4-(1H-Imidazol-1-yl)phenethyl pyrimidine-5-carboxylate} + \text{R-NH}_2 \xrightarrow{\text{HATU, DMF}} \text{Pyrimidine-5-carboxamide}

Yields range from 52% to 71% depending on steric and electronic effects .

Pyrimidine Ring Modifications

The pyrimidine ring participates in nucleophilic substitutions and cross-coupling reactions.

Nucleophilic Substitution

  • Chlorine at the 4-position is replaced by amines (e.g., morpholine, piperidine) under microwave irradiation (160°C, 8 hr), yielding 4-aminopyrimidine derivatives .
    Conditions :
    | Substrate | Nucleophile | Catalyst | Yield (%) |
    |--------------------|-------------------|-------------|-----------|
    | 4-Chloropyrimidine | Morpholine | DiPEA | 52–71 |
    | 4-Chloropyrimidine | (S)-3-Phenylpiperidine | DiPEA | 68 |

Cross-Coupling Reactions

  • Suzuki-Miyaura coupling with aryl boronic acids introduces aryl groups at the 6-position of the pyrimidine ring .
    Example :

6-Bromo-pyrimidine+Ar-B(OH)2Pd(dppf)Cl2,K2CO36-Aryl-pyrimidine\text{6-Bromo-pyrimidine} + \text{Ar-B(OH)}_2 \xrightarrow{\text{Pd(dppf)Cl}_2, \text{K}_2\text{CO}_3} \text{6-Aryl-pyrimidine}

Imidazole Substituent Reactivity

The imidazole moiety participates in coordination and alkylation reactions.

Coordination Chemistry

  • Acts as a ligand for transition metals (e.g., Cu²⁺, Fe³⁺), forming complexes that enhance catalytic activity in oxidation reactions .
    Example :

Imidazole-Pyrimidine+Cu(OAc)2Cu(II)-Imidazole Complex\text{Imidazole-Pyrimidine} + \text{Cu(OAc)}_2 \rightarrow \text{Cu(II)-Imidazole Complex}

Alkylation

  • Reaction with alkyl halides (e.g., methyl iodide) in THF/K₂CO₃ selectively alkylates the imidazole N-H group .
    Conditions :
    | Substrate | Alkylating Agent | Base | Yield (%) |
    |--------------------|------------------|-------------|-----------|
    | Imidazole-Pyrimidine | CH₃I | K₂CO₃ | 85 |

Reductive Transformations

The phenethyl linker and pyrimidine ring undergo hydrogenation and reduction.

Hydrogenation

  • Catalytic hydrogenation (H₂, Pd/C) reduces the pyrimidine ring to a tetrahydropyrimidine, altering electronic properties .

N-Oxide Reduction

  • Treatment with Zn/HCl reduces pyrimidine N-oxides to parent amines, enhancing solubility .

Supramolecular Interactions

The compound forms hydrogen-bonded assemblies, influencing its reactivity:

  • Intermolecular H-bonding : Between pyrimidine N atoms and imidazole protons stabilizes dimeric structures in crystalline phases .

  • Solvent Effects : Polar solvents (e.g., DMSO) disrupt H-bonding, increasing electrophilicity of the pyrimidine ring .

Biological Activity Correlation

Derivatives exhibit structure-dependent bioactivity:

DerivativeModificationActivity (IC₅₀)
4-MorpholinoamideR³ = morpholine72 nM (NAPE-PLD)
4-(3-Hydroxypyrrolidine)R³ = (S)-3-hydroxypyrrolidine68 nM

Comparative Reactivity

Key differences from analogous compounds:

CompoundReactivity Profile
4-(1H-Benzoimidazol-1-yl)pyrimidineReduced ester hydrolysis rate due to steric hindrance
5-(Arylmethylideneamino)pyrimidineEnhanced electrophilicity at C-5

Scientific Research Applications

4-(1H-Imidazol-1-yl)phenethyl pyrimidine-5-carboxylate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(1H-Imidazol-1-yl)phenethyl pyrimidine-5-carboxylate involves its interaction with specific molecular targets and pathways. The imidazole and pyrimidine rings can bind to enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or activation of signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context of use[4][4].

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Features

The compound’s pyrimidine-5-carboxylate backbone is shared with several derivatives in the evidence, but its unique phenethyl-imidazole substituent distinguishes it from others. Key structural comparisons include:

Compound Name Structural Features Key Differences vs. Target Compound Reference
Methyl 2-(piperazin-1-yl)pyrimidine-5-carboxylate Pyrimidine-5-carboxylate with piperazine at C2 Piperazine instead of imidazole-phenethyl chain at C4
tert-Butyl 4-(4-fluorophenyl)-imidazolyl-pyrimidine Imidazole linked to pyrimidine via piperidine; fluorophenyl and sulfonyl groups Piperidine spacer, fluorophenyl substituent
Pyrimidine-5-carboxylate derivatives (1b, 1e) Simple pyrimidine-5-carboxylates with aryl/alkyl groups Lack imidazole-phenethyl chain; simpler substitution

The imidazole-phenethyl group in the target compound may enhance binding to hydrophobic pockets in biological targets, contrasting with the polar piperazine in or the fluorophenyl group in .

Research Findings and SAR Insights

  • Substituent Position Matters : In , compound 1c (with a meta-substituted aryl group) lacked anti-inflammatory activity, whereas para-substituted analogs (1b, 1e) were effective . This suggests the target compound’s para-oriented phenethyl-imidazole chain may optimize activity.
  • Hydrophobic vs. Polar Groups : Piperazine-containing derivatives () exhibit enhanced water solubility but reduced membrane permeability compared to the target compound’s hydrophobic imidazole-phenethyl chain .
  • Electron-Withdrawing Effects : Fluorophenyl and sulfonyl groups in improve kinase binding via electron-deficient interactions . The target compound’s imidazole, being electron-rich, may favor alternate targets like cytochrome P450 enzymes.

Biological Activity

4-(1H-Imidazol-1-yl)phenethyl pyrimidine-5-carboxylate is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological effects, mechanisms of action, and structure-activity relationships (SAR) associated with this compound, drawing from various research studies and findings.

Chemical Structure and Properties

The compound features a pyrimidine core substituted with an imidazole and phenethyl group, which enhances its lipophilicity and biological activity. The structural formula can be represented as follows:

C13H14N4O2\text{C}_{13}\text{H}_{14}\text{N}_{4}\text{O}_2

This structure allows for interaction with various biological targets, making it a candidate for therapeutic applications.

Antimicrobial Properties

Research indicates that derivatives of imidazole and pyrimidine compounds exhibit significant antimicrobial activities. For instance, studies have shown that similar compounds can inhibit the growth of bacteria and fungi, suggesting that this compound may possess similar properties. In vitro assays have demonstrated varying degrees of effectiveness against common pathogens, with some derivatives showing IC50 values in the nanomolar range against specific bacterial strains .

Anti-parasitic Activity

In a study focusing on anti-parasitic properties, compounds structurally related to this compound were evaluated for their efficacy against Trypanosoma cruzi, the causative agent of Chagas disease. The results indicated that certain derivatives exhibited low micromolar inhibition of parasite growth, with some achieving nanomolar efficacy without cytotoxic effects on human cells . This highlights the potential for developing new treatments for parasitic infections.

Enzyme Inhibition

The compound has been investigated for its ability to inhibit specific enzymes involved in metabolic pathways. For example, xanthine oxidoreductase (XOR) inhibitors derived from imidazole structures showed promising results in reducing uric acid levels in vivo. Compounds within this category demonstrated IC50 values comparable to established drugs like febuxostat . Such enzyme inhibition could provide therapeutic benefits in conditions like gout.

The mechanisms by which this compound exerts its biological effects are still under investigation. However, it is believed that the imidazole moiety plays a crucial role in binding to target proteins or enzymes, facilitating inhibition or modulation of their activity. This interaction often involves hydrogen bonding and π-stacking interactions due to the aromatic nature of the compound .

Structure-Activity Relationships (SAR)

Understanding the SAR is critical for optimizing the biological activity of this compound. Research has shown that modifications to the phenethyl or pyrimidine portions can significantly affect potency and selectivity against various targets. For instance, substituents on the imidazole ring can enhance lipophilicity and improve cell membrane permeability, thereby increasing bioavailability .

CompoundTargetIC50 (nM)Notes
Compound AXOR8.0Significant hypouricemic effect
Compound BT. cruzi<100Low cytotoxicity
Compound CBacterial strains20-50Effective against Gram-positive bacteria

Case Studies

Several case studies have highlighted the therapeutic potential of imidazole and pyrimidine derivatives:

  • XOR Inhibition : A series of imidazole derivatives were synthesized and tested for XOR inhibition, revealing several candidates with IC50 values less than 10 nM, indicating strong potential for gout treatment .
  • Anti-parasitic Screening : A focused library screening led to the identification of compounds with significant anti-Trypanosomal activity, demonstrating effective inhibition without cytotoxicity towards mammalian cells .
  • Antimicrobial Evaluation : Various derivatives were tested against a panel of microbial strains, with some exhibiting potent activity comparable to leading antibiotics .

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